1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate
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Overview
Description
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate is a chemical compound with the molecular formula C20H16O3. It is known for its unique structure, which consists of two naphthalene rings connected by hydroxyl groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate typically involves the reaction of naphthalen-2-ol with suitable reagents under controlled conditions. One common method is the Mannich reaction, where naphthalen-2-ol reacts with formaldehyde and a secondary amine to form the desired product . The reaction is usually carried out in an aprotic solvent such as acetonitrile or 1,4-dioxane, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also undergo redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **1-(2-Hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol
- **2-Hydroxy-1-naphthaldehyde
- **2-Hydroxy-1-naphthoic acid
Uniqueness
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate is unique due to its specific arrangement of hydroxyl groups and naphthalene rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2.H2O/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12,21-22H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLMWGXFTDKMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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